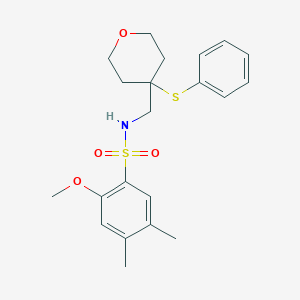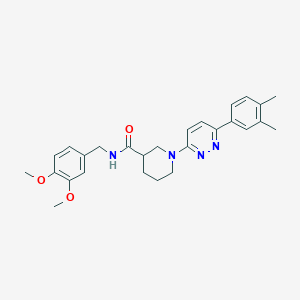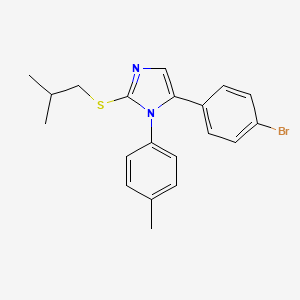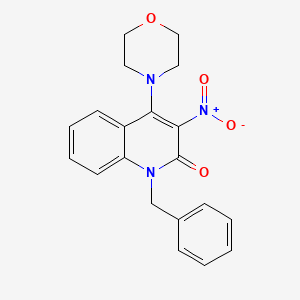![molecular formula C18H18N2O3S2 B2911488 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 886917-79-9](/img/structure/B2911488.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide, also known as DMXAA or ASA404, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first identified as a tumor vascular disrupting agent, meaning that it can selectively target and destroy the blood vessels that supply tumors with nutrients and oxygen. In recent years, DMXAA has also been investigated for its ability to stimulate the immune system and induce tumor cell death.
Mechanism of Action
The exact mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is not fully understood, but it is believed to involve multiple pathways. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has been shown to selectively target and destroy tumor blood vessels, leading to reduced blood flow and nutrient supply to the tumor. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has also been shown to activate immune cells, leading to increased production of cytokines and enhanced immune response against tumor cells.
Biochemical and Physiological Effects:
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its anti-tumor and immune-stimulating properties, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has been shown to induce oxidative stress, increase vascular permeability, and inhibit angiogenesis.
Advantages and Limitations for Lab Experiments
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has several advantages for lab experiments, including its selective targeting of tumor blood vessels and its ability to stimulate the immune system. However, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Future Directions
There are several future directions for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide research, including its potential use in combination with other anti-cancer therapies, its use in personalized medicine approaches, and its investigation as a potential treatment for other diseases such as viral infections and autoimmune disorders. Further studies are also needed to fully understand the mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide and to identify potential biomarkers for patient selection and treatment monitoring.
Synthesis Methods
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide can be synthesized through a multi-step process involving the reaction of 2-mercapto-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide with ethyl iodide in the presence of a base. The resulting intermediate is then reacted with 4,7-dimethoxy-1,3-benzothiazol-2-amine to yield N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide.
Scientific Research Applications
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has been extensively studied in preclinical models of cancer, with promising results in a variety of tumor types. In mouse models, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has been shown to induce tumor cell death, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has also been investigated for its ability to stimulate the immune system, with studies showing increased production of cytokines and activation of immune cells.
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-4-24-14-8-6-5-7-11(14)17(21)20-18-19-15-12(22-2)9-10-13(23-3)16(15)25-18/h5-10H,4H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLLYPRTJNYHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2911410.png)


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2911416.png)

![7-Fluoro-2-methyl-3-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2911418.png)

![N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2911422.png)



